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  • Product: 4-Chloro-6,7-difluoroquinoline-3-carboxamide
  • CAS: 1049677-60-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

Prepared by: Gemini, Senior Application Scientist Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2][3] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 4-Chloro-6,7-difluoroquinoline-3-carboxamide, a key heterocyclic building block. The strategic incorporation of fluorine atoms and a reactive chlorine at the C4 position makes this compound a valuable intermediate for developing novel kinase inhibitors and other targeted therapeutics. This document outlines a robust, multi-step synthetic pathway, provides in-depth explanations for experimental choices, and establishes a full suite of analytical protocols for structural verification and purity assessment, designed for researchers and professionals in drug discovery and development.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target compound is logically approached by deconstructing the molecule into readily available starting materials. Our strategy hinges on the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by sequential functional group transformations. The 4-hydroxyquinoline intermediate is a critical juncture, allowing for subsequent chlorination and amidation to yield the final product. This pathway is selected for its reliability, scalability, and use of well-documented, high-yielding transformations.

G Target 4-Chloro-6,7-difluoroquinoline-3-carboxamide FGI_Amide Functional Group Interconversion (Amidation) Target->FGI_Amide Amide Formation Intermediate_AcidChloride 4-Chloro-6,7-difluoroquinoline-3-carbonyl chloride FGI_Amide->Intermediate_AcidChloride FGI_Chloro Functional Group Interconversion (Chlorination) Intermediate_AcidChloride->FGI_Chloro Acid Chloride Formation Intermediate_HydroxyAcid 4-Hydroxy-6,7-difluoroquinoline-3-carboxylic acid FGI_Chloro->Intermediate_HydroxyAcid Chlorination of C4-OH Gould_Jacobs Gould-Jacobs Reaction (Cyclization & Hydrolysis) Intermediate_HydroxyAcid->Gould_Jacobs Ring Construction Starting_Materials 3,4-Difluoroaniline + Diethyl ethoxymethylenemalonate Gould_Jacobs->Starting_Materials

Caption: Retrosynthetic pathway for the target compound.

Synthesis Protocol: A Step-by-Step Walkthrough

This section details the complete synthetic workflow, from initial reactants to the final purified product. Each stage includes not only the procedural steps but also the underlying chemical principles and justifications for the chosen conditions.

Stage 1: Construction of the Quinolone Core via Gould-Jacobs Reaction

The foundational step is the creation of the 6,7-difluoro-4-hydroxyquinoline ring. The Gould-Jacobs reaction is a powerful method that proceeds in two key phases: initial nucleophilic substitution of an aniline onto an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.

Workflow Diagram: Gould-Jacobs Reaction

G cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization & Saponification Aniline 3,4-Difluoroaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + EMME (Ethanol, Reflux) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate1 Cyclization Thermal Cyclization (High-Boiling Solvent) Intermediate1->Cyclization Ester Ethyl 4-hydroxy-6,7-difluoro- quinoline-3-carboxylate Cyclization->Ester Saponification Alkaline Hydrolysis (NaOH, Reflux) Ester->Saponification Product1 4-Hydroxy-6,7-difluoro- quinoline-3-carboxylic acid Saponification->Product1

Caption: Workflow for the synthesis of the key quinoline intermediate.

Experimental Protocol: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carboxylic acid

  • Condensation:

    • To a round-bottom flask equipped with a reflux condenser, add 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in absolute ethanol.

    • Heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC, observing the consumption of the aniline.

    • Rationale: This step forms the key enamine intermediate. Using a slight excess of the malonate ester ensures complete consumption of the starting aniline. Ethanol serves as an effective solvent for the reactants.

  • Cyclization:

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to 240-250 °C for 30-60 minutes. The reaction is typically vigorous at the onset.

    • Rationale: High temperature is required to overcome the activation energy for the 6-electron electrocyclization, followed by tautomerization to form the aromatic quinolone ring system.[4]

    • Cool the reaction mixture and add hexane to precipitate the crude ethyl ester product. Filter the solid and wash with hexane.

  • Saponification (Hydrolysis):

    • Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the solid completely dissolves, indicating the completion of hydrolysis (typically 2-4 hours).

    • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.

    • A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-hydroxy-6,7-difluoroquinoline-3-carboxylic acid.

Stage 2: Chlorination of the 4-Hydroxy Group

The hydroxyl group at the C4 position is a poor leaving group. To facilitate subsequent nucleophilic substitution, it must be converted into a more reactive chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxylic acid

  • Reaction Setup:

    • In a fume hood, carefully add 4-hydroxy-6,7-difluoroquinoline-3-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which acts as both reagent and solvent. A few drops of DMF can be added as a catalyst.

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be scrupulously dry, and appropriate personal protective equipment must be worn.

  • Chlorination:

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Rationale: The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic attack.[5] The excess POCl₃ drives the reaction to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

    • The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

Stage 3: Amidation of the 3-Carboxylic Acid

The final step involves converting the carboxylic acid moiety at the C3 position into a primary carboxamide. This is achieved by first activating the carboxylic acid by converting it to a highly reactive acid chloride, which then readily reacts with an ammonia source.

Experimental Protocol: Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

  • Acid Chloride Formation:

    • Suspend the 4-chloro-6,7-difluoroquinoline-3-carboxylic acid (1.0 eq) in toluene.

    • Add thionyl chloride (SOCl₂, 2-3 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux (70-80 °C) for 2-4 hours. The solid should dissolve as the acid chloride forms.

    • Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction forward.

  • Amidation:

    • Cool the reaction mixture and remove the excess SOCl₂ and toluene under reduced pressure.

    • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent like THF or dichloromethane.

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

    • Rationale: The highly electrophilic acid chloride readily reacts with the nucleophilic ammonia to form the stable amide bond.

  • Purification:

    • Once the reaction is complete, the product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques must be employed.

Analytical Data Summary
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Aromatic protons in the 7.5-9.0 ppm range; Amide protons (broad singlet) around 7.0-8.0 ppm.
CouplingExpect complex splitting patterns (doublets of doublets) for aromatic protons due to H-H and H-F coupling.
¹³C NMR Chemical Shift (δ)Carbonyl carbon ~165 ppm; Aromatic carbons 110-155 ppm, with characteristic C-F couplings.
¹⁹F NMR Chemical Shift (δ)Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons.
Mass Spec (ESI+) m/zExpected [M+H]⁺ peak at ~245.02, with a characteristic M+2 isotopic peak (~33% intensity of M) due to ³⁷Cl.
IR Spectroscopy Wavenumber (cm⁻¹)N-H stretch (amide): ~3400 & 3200 cm⁻¹; C=O stretch (amide): ~1670 cm⁻¹; Aromatic C=C/C=N: 1600-1450 cm⁻¹; C-F stretch: 1250-1100 cm⁻¹.
HPLC Purity Retention TimeA single major peak should be observed under optimized conditions.
Purity (%)>95% (as determined by area normalization).
Methodology for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field spectrometer (≥400 MHz). DMSO is often preferred as it effectively solubilizes the compound and allows for the clear observation of exchangeable amide protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or an ATR accessory. This provides confirmation of key functional groups, particularly the amide C=O and N-H bonds.[8]

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a reverse-phase C18 column. A typical method would involve a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. Detection is typically performed using a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).[9][10]

Safety, Handling, and Storage

  • Reagent Hazards: Phosphorus oxychloride and thionyl chloride are highly corrosive, toxic, and water-reactive. They must be handled exclusively in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Product Handling: While the final compound's toxicity profile is likely not fully established, it should be handled with care as a potentially bioactive substance. Avoid inhalation of dust and skin contact.

  • Storage: The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

Conclusion

This guide presents a logical and robust synthetic route for the preparation of 4-Chloro-6,7-difluoroquinoline-3-carboxamide. By leveraging the Gould-Jacobs reaction for core assembly followed by reliable chlorination and amidation protocols, this valuable intermediate can be synthesized efficiently. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unequivocal confirmation of the product's structure and purity. This comprehensive methodology provides researchers with a validated and trustworthy protocol essential for advancing drug discovery programs that utilize fluorinated quinoline scaffolds.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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  • Google Patents. (1983). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
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Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

Introduction The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development due to their potential as therapeutic agents in oncology, immunology, and infectious diseases. This technical guide will provide an in-depth exploration of the putative mechanism of action of a specific, yet under-characterized, member of this family: 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

While direct experimental data on this particular molecule is not extensively available in peer-reviewed literature, by drawing on the well-established biological activities of structurally analogous quinoline-3-carboxamides, we can infer its likely molecular targets and signaling pathway interactions. This guide will synthesize this information to present a scientifically grounded hypothesis of its mechanism of action, supported by relevant experimental protocols and data from related compounds.

The Quinoline-3-Carboxamide Core: A Hub of Biological Activity

The versatility of the quinoline-3-carboxamide core structure allows for a multitude of chemical modifications, leading to a diverse array of pharmacological profiles. Research into this class of compounds has revealed several key areas of biological activity, providing a framework for understanding the potential mechanism of 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for many quinoline-3-carboxamide derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Certain 4-aminoquinoline-3-carboxamide derivatives have been identified as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of rheumatoid arthritis and other autoimmune diseases.

  • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology, with its aberrant activation driving tumor growth and metastasis. Several 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives bearing a 1,2,3-triazole-4-carboxamide moiety have demonstrated potent inhibition of c-Met kinase, leading to antiproliferative activity in cancer cell lines.[1]

  • PI3Kα Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been shown to exert anticancer effects, with molecular docking studies suggesting they occupy the binding site of the PI3Kα isoform.

The presence of the chloro and difluoro substituents on the quinoline ring of 4-Chloro-6,7-difluoroquinoline-3-carboxamide may influence its binding affinity and selectivity for various kinase targets.

Immunomodulatory Effects

Beyond kinase inhibition, some quinoline-3-carboxamide derivatives have demonstrated direct immunomodulatory properties. Novel 4-hydro-quinoline-3-carboxamide derivatives have been shown to modulate spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages.[2] This suggests that 4-Chloro-6,7-difluoroquinoline-3-carboxamide could potentially influence immune responses, an area worthy of further investigation.

Antibacterial Potential

Structurally related quinoline derivatives have a long history as antibacterial agents. For instance, 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a patented antibacterial compound.[3] This raises the possibility that 4-Chloro-6,7-difluoroquinoline-3-carboxamide may also possess antibacterial properties, likely through the inhibition of bacterial DNA gyrase or topoisomerase IV, a common mechanism for quinolone antibiotics.

Hypothesized Signaling Pathway Interactions

Based on the known activities of related compounds, we can propose a putative signaling pathway for 4-Chloro-6,7-difluoroquinoline-3-carboxamide, primarily centered on kinase inhibition.

putative_moa Putative Signaling Pathway of 4-Chloro-6,7-difluoroquinoline-3-carboxamide cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Compound 4-Chloro-6,7-difluoroquinoline-3-carboxamide Compound->RTK Inhibits Compound->PI3K Inhibits BTK BTK Compound->BTK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Activates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Putative mechanism targeting receptor tyrosine kinases and downstream signaling.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 4-Chloro-6,7-difluoroquinoline-3-carboxamide, a series of in vitro experiments are essential. The following protocols are adapted from methodologies used for characterizing similar quinoline derivatives.

Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

Step 1: Synthesis of a Substituted Aniline Precursor The synthesis would likely begin with a difluoro-substituted aniline.

Step 2: Cyclization to Form the Quinolinone Core The aniline precursor would undergo a cyclization reaction, for example, a Gould-Jacobs reaction, to form the quinolinone ring system.

Step 3: Chlorination of the 4-position The hydroxyl group at the 4-position of the quinolinone would be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Step 4: Formation of the 3-carboxamide The final step would involve the amidation of a carboxylic acid or ester at the 3-position.

synthesis_workflow General Synthesis Workflow Start Difluoro-aniline Precursor Step1 Cyclization (e.g., Gould-Jacobs) Start->Step1 Step2 Chlorination (e.g., POCl3) Step1->Step2 Step3 Amidation Step2->Step3 End 4-Chloro-6,7-difluoroquinoline -3-carboxamide Step3->End

Caption: A generalized synthetic pathway for the target compound.

In Vitro Kinase Inhibition Assays

To determine the kinase inhibitory profile of the compound, a panel of kinase assays should be performed.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases (e.g., BTK, c-Met, PI3Kα) and their respective substrates are prepared in assay buffer.

  • Compound Preparation: 4-Chloro-6,7-difluoroquinoline-3-carboxamide is serially diluted to a range of concentrations.

  • Assay Reaction: The kinase, substrate, and compound are incubated together in the presence of ATP.

  • Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assays

To assess the functional effect of the compound on cancer cells, a cell proliferation assay is crucial.

Methodology:

  • Cell Seeding: Cancer cell lines known to be dependent on the hypothesized target kinases (e.g., BTK-dependent lymphoma cells, c-Met amplified gastric cancer cells) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of 4-Chloro-6,7-difluoroquinoline-3-carboxamide for a defined period (e.g., 72 hours).

  • Proliferation Measurement: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported inhibitory activities of some quinoline-3-carboxamide derivatives against their respective targets. This data provides a benchmark for the potential potency of 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

Compound ClassTargetReported Activity (IC50/GI50)Reference
4-Aminoquinoline-3-carboxamideBTK5.3 nM[6]
6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivativec-Met1.04 nM[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 cells3.3 µM[7]

Conclusion and Future Directions

While the precise mechanism of action of 4-Chloro-6,7-difluoroquinoline-3-carboxamide remains to be definitively elucidated through direct experimental evidence, the extensive research on the broader class of quinoline-3-carboxamides provides a strong foundation for hypothesizing its biological activity. The most probable mechanisms include the inhibition of key protein kinases such as BTK, c-Met, and those in the PI3K pathway, leading to anticancer and immunomodulatory effects. The potential for antibacterial activity should also be considered.

Future research should focus on the targeted synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide and its comprehensive in vitro and in vivo characterization. A broad kinase screen would be instrumental in identifying its primary molecular targets. Subsequent cell-based assays and animal models would then be necessary to validate its therapeutic potential in relevant disease contexts. The insights gained from such studies will be invaluable for the continued development of quinoline-3-carboxamide derivatives as a promising class of therapeutic agents.

References

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Foundational

An In-Depth Technical Guide to the Initial Biological Target Screening of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

Abstract This technical guide provides a comprehensive framework for the initial biological target screening of the novel synthetic compound, 4-Chloro-6,7-difluoroquinoline-3-carboxamide. The quinoline-3-carboxamide scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological target screening of the novel synthetic compound, 4-Chloro-6,7-difluoroquinoline-3-carboxamide. The quinoline-3-carboxamide scaffold is a recognized pharmacophore, with derivatives exhibiting a range of biological activities, including immunomodulatory, antimalarial, and notably, anticancer effects through kinase inhibition.[1][2] This guide, intended for researchers, scientists, and drug development professionals, outlines a multi-pronged strategy employing computational and experimental methodologies to identify and validate the primary biological targets of this compound. We emphasize a rationale-driven approach, detailing not only the "how" but also the "why" behind each experimental choice, ensuring a self-validating and robust screening cascade.

Introduction: The Rationale for a Kinase-Centric Screening Approach

The core structure of 4-Chloro-6,7-difluoroquinoline-3-carboxamide belongs to a class of compounds known for their interaction with a variety of biological targets. Notably, numerous quinoline-3-carboxamide derivatives have been identified as potent inhibitors of protein kinases, particularly within the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3] Members of this family, such as ATM (ataxia telangiectasia mutated) and PI3K (phosphatidylinositol 3-kinase), are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4][5] The quinoline nitrogen in these compounds often plays a crucial role in binding to the hinge region of the kinase domain, acting as a competitive inhibitor of ATP.[1][3]

Given this precedent, an initial, focused screening of 4-Chloro-6,7-difluoroquinoline-3-carboxamide against a panel of kinases is a logical and data-driven starting point. This approach is further supported by the general observation that quinoline derivatives possess a broad spectrum of biological activities, suggesting the potential for polypharmacology.[6]

This guide will therefore detail a systematic approach to first, computationally predict potential kinase targets, followed by experimental validation through both broad kinome profiling and specific, direct-binding assays.

A Multi-Pronged Strategy for Target Identification

Our proposed screening cascade is designed to be both comprehensive and efficient, beginning with broad, high-throughput methods and progressively narrowing down to more specific and rigorous validation techniques. This strategy is visualized in the workflow diagram below.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Validation & Confirmation cluster_2 Phase 3: Mechanistic & Pathway Analysis In_Silico_Prediction In Silico Target Prediction (Structure- & Ligand-Based) Kinome_Profiling Broad Kinome Profiling (>300 Kinases) In_Silico_Prediction->Kinome_Profiling Guide Panel Selection Affinity_Chromatography Affinity Chromatography-Mass Spectrometry (AC-MS) Kinome_Profiling->Affinity_Chromatography Prioritize Hits CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Confirm Direct Binding Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) CETSA->Pathway_Analysis Validate Cellular Engagement Final_Validation Validated Biological Target(s) Pathway_Analysis->Final_Validation Elucidate Mechanism

Figure 1: A multi-phase workflow for target identification.

Phase 1: In Silico Prediction and High-Throughput Screening

The initial phase aims to cast a wide net to identify a preliminary set of potential biological targets. This is achieved by combining computational predictions with broad experimental screening.

In Silico Target Prediction

Before commencing wet-lab experiments, computational methods can provide valuable insights into the likely target classes for 4-Chloro-6,7-difluoroquinoline-3-carboxamide.[7] This is a cost-effective approach to prioritize experimental resources. We recommend a dual approach:

  • Structure-Based Virtual Screening: If the 3D structure of potential kinase targets is known, molecular docking studies can be performed. This involves computationally placing the compound into the ATP-binding pocket of various kinases to predict binding affinity and pose. Tools such as AutoDock and TarFisDock can be utilized for this purpose.[7]

  • Ligand-Based Virtual Screening: This method relies on the principle that structurally similar molecules often have similar biological activities. The structure of 4-Chloro-6,7-difluoroquinoline-3-carboxamide can be compared against databases of compounds with known biological targets. Publicly available databases such as ChEMBL and DrugBank are invaluable resources for this purpose.[8]

Table 1: Recommended Databases and Tools for In Silico Target Prediction

Tool/DatabaseTypeApplication
AutoDock Structure-BasedPredicts the binding orientation and affinity of a small molecule to a protein with a known 3D structure.
TarFisDock Structure-BasedA web server for predicting potential drug targets by reverse docking of the compound against a protein database.
ChEMBL Ligand-BasedA large, open-access database of bioactive molecules with drug-like properties.
DrugBank Ligand-BasedA comprehensive resource that combines detailed drug data with extensive drug target information.[8]
SwissTargetPrediction Ligand-BasedA web server for predicting the most probable protein targets of a small molecule.
Broad Kinome Profiling

The predictions from the in silico analysis should guide the selection of a broad kinase panel for experimental screening. Several commercial services offer kinome profiling against hundreds of kinases. This provides a rapid and comprehensive overview of the compound's kinase inhibitory activity.

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen to identify any significant inhibitory activity.

  • Kinase Panel Selection: Choose a diverse panel of over 300 kinases, prioritizing those identified in the in silico screen.

  • Data Analysis: The primary data will be the percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with >50% inhibition at the screening concentration.

Data Presentation: Kinome Profiling Results

The results of the kinome screen should be presented in a clear, tabular format.

Table 2: Example Data from Broad Kinome Profiling

Kinase TargetFamily% Inhibition at 10 µMHit (Y/N)
PI3KαPIKK85%Y
ATMPIKK78%Y
EGFRRTK15%N
SRCTK92%Y
............

Phase 2: Hit Validation and Confirmation

The hits identified in the initial high-throughput screen require rigorous validation to confirm direct binding and eliminate false positives.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique to identify proteins that directly interact with a small molecule.[9] This method involves immobilizing the compound on a solid support and then passing a cell lysate over this support. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 4-Chloro-6,7-difluoroquinoline-3-carboxamide with a linker arm suitable for immobilization (e.g., an amine or carboxylic acid). This linker should be attached at a position that is not critical for biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

  • Affinity Purification: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

  • Elution: Elute the bound proteins using a denaturing buffer.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms target engagement in a cellular context.[10] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein. This change in stability can be detected by heating the cells and then quantifying the amount of soluble protein remaining.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with varying concentrations of 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Quantify the amount of the putative target protein in the soluble fraction using Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Protein_Unstable Target Protein Heat_Unstable Heat Protein_Unstable->Heat_Unstable Denatured_Protein Denatured & Aggregated Heat_Unstable->Denatured_Protein Protein_Stable Target Protein + Ligand Heat_Stable Heat Protein_Stable->Heat_Stable Stable_Protein Soluble Protein Heat_Stable->Stable_Protein

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Phase 3: Mechanistic and Pathway Analysis

Once direct binding to a specific target has been confirmed, the next step is to understand the functional consequences of this interaction.

Signaling Pathway Analysis

If the validated target is a kinase, it is crucial to investigate the downstream effects of its inhibition. This can be achieved by examining the phosphorylation status of known substrates of the target kinase.

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment: Treat cells with 4-Chloro-6,7-difluoroquinoline-3-carboxamide at various concentrations and time points.

  • Protein Extraction: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated forms of the downstream substrates. A decrease in the phosphorylation of these substrates upon treatment with the compound provides evidence of target inhibition in a cellular context.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 4-Chloro-6,7-difluoroquinoline-3-carboxamide Compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Signaling (Cell Growth, Survival) pAkt->Downstream

Figure 3: A potential signaling pathway affected by the compound.

Conclusion

The initial screening of a novel compound is a critical step in the drug discovery process. The multi-pronged approach outlined in this guide, combining computational prediction with a tiered experimental validation strategy, provides a robust framework for identifying the biological targets of 4-Chloro-6,7-difluoroquinoline-3-carboxamide. By focusing on the well-precedented kinase inhibitory activity of the quinoline-3-carboxamide scaffold, this strategy maximizes the probability of success while ensuring a thorough and scientifically rigorous investigation. The validated targets that emerge from this workflow will serve as the foundation for future lead optimization and preclinical development.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Chloro-6,7-difluoroquinoline-3-carboxamide in Fragment-Based Drug Design

Introduction: The Strategic Advantage of the Quinoline Scaffold in Fragment-Based Drug Design Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a rational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Quinoline Scaffold in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a rational and efficient alternative to traditional high-throughput screening (HTS).[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][2] The core principle of FBDD lies in identifying fragments that bind with high ligand efficiency to a biological target, and then systematically growing, linking, or merging these fragments to generate potent and selective drug candidates.[3][4]

The quinoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] Its rigid, bicyclic structure provides a well-defined vector for chemical elaboration, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the quinoline ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This document provides a detailed guide to the application of 4-Chloro-6,7-difluoroquinoline-3-carboxamide as a fragment in FBDD campaigns. While this specific fragment may not have extensive literature documentation, its structural features make it an excellent candidate for targeting a variety of protein classes, particularly kinases, where the quinoline core is a known hinge-binding motif. The chloro- and difluoro-substituents offer opportunities for vectoral growth and can enhance binding affinity through specific interactions with the target protein. The carboxamide moiety provides a key hydrogen bonding donor and acceptor group, crucial for anchoring the fragment in a binding pocket.

These application notes will provide a comprehensive overview of the synthesis, screening, and optimization of 4-Chloro-6,7-difluoroquinoline-3-carboxamide, serving as a practical guide for researchers in drug discovery.

PART 1: Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

A robust and scalable synthesis of the title fragment is essential for its use in FBDD. The following protocol is a hypothesized route based on established quinoline synthesis methodologies.[6][7]

Protocol 1: Hypothesized Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

This multi-step synthesis starts from commercially available 3,4-difluoroaniline.

Step 1: Synthesis of Diethyl 2-((3,4-difluorophenyl)amino)maleate

  • In a round-bottom flask, dissolve 3,4-difluoroaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Add diethyl acetylenedicarboxylate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum.

Step 3: Chlorination to Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

  • Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 4: Amidation to 4-Chloro-6,7-difluoroquinoline-3-carboxamide

  • Dissolve the chlorinated ester from Step 3 in a suitable solvent like methanol or ethanol.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Stir the reaction in a sealed vessel at room temperature or with gentle heating (e.g., 50-60 °C) for 16-24 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

PART 2: Fragment Screening Methodologies

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required.[4]

X-Ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it a powerful primary screening method.[8][9]

Protocol 2: Fragment Screening by X-Ray Crystallography

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in a cryo-protectant solution at a concentration of 10-50 mM.

    • Soak the protein crystals in this solution for a defined period (e.g., a few minutes to several hours).

  • Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[8]

  • Data Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a native protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.[9]

Causality Behind Experimental Choices:

  • High fragment concentration: This is necessary to overcome the weak binding affinity and achieve sufficient occupancy in the crystal.

  • Synchrotron radiation: Provides the high-intensity X-ray beam required to obtain high-resolution data from small crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another highly sensitive technique for detecting weak fragment binding.[10][11] Both ligand-observed and protein-observed experiments can be employed.

Protocol 3: Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD)

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a suitable deuterated buffer.

    • Prepare a stock solution of 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment alone.

    • Add the fragment to the protein solution and acquire an STD NMR spectrum.

    • The STD experiment selectively irradiates the protein, and saturation is transferred to binding ligands.

  • Data Analysis:

    • Signals that appear in the STD spectrum are indicative of binding. The intensity of the STD effect can provide information on the binding epitope of the fragment.

Protocol 4: Protein-Observed NMR Screening (e.g., ¹H-¹⁵N HSQC)

  • Sample Preparation:

    • Produce ¹⁵N-labeled target protein.

    • Prepare a solution of the labeled protein (50-200 µM) in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein.

    • Add 4-Chloro-6,7-difluoroquinoline-3-carboxamide to the protein solution.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Chemical shift perturbations (CSPs) of specific amide resonances in the protein backbone indicate the binding site of the fragment.

Causality Behind Experimental Choices:

  • Ligand-observed methods: Are useful when protein availability is limited or when working with large proteins.

  • Protein-observed methods: Provide direct information about the binding site on the protein but require isotopically labeled protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can provide real-time kinetic data on fragment binding.[12][13]

Protocol 5: Fragment Screening by SPR

  • Chip Preparation: Immobilize the target protein on a sensor chip.

  • Fragment Injection:

    • Prepare a series of dilutions of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in running buffer.

    • Inject the fragment solutions over the sensor chip surface.

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment.

  • Data Analysis:

    • Fit the sensorgram data to a binding model to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).

    • Calculate the ligand efficiency (LE) to rank fragments.

Causality Behind Experimental Choices:

  • Immobilization of the target: Allows for the detection of binding of small fragments that would otherwise not produce a significant signal.

  • Kinetic analysis: Provides more detailed information about the binding interaction than equilibrium-based methods.

PART 3: Hit-to-Lead Optimization

Once a fragment hit like 4-Chloro-6,7-difluoroquinoline-3-carboxamide is identified and validated, the next step is to optimize its potency and selectivity. This is typically guided by structural information and involves synthetic chemistry.[14][15]

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.

Workflow for Fragment Growing:

  • Structural Analysis: Obtain a high-resolution crystal structure of the fragment bound to the target protein.

  • Identify Growth Vectors: Analyze the binding mode to identify positions on the fragment that can be modified to access nearby pockets or interact with specific residues. For 4-Chloro-6,7-difluoroquinoline-3-carboxamide, potential growth vectors include the 4-chloro position and the amide nitrogen.

  • In Silico Design: Use computational methods to design a small library of derivatives with modifications at the identified growth vectors.[14]

  • Synthesis: Synthesize the designed derivatives.

  • Screening and Evaluation: Screen the new compounds for improved binding affinity and selectivity.

Fragment Linking

If two different fragments are found to bind in adjacent sites, they can be chemically linked to create a larger, more potent molecule.

Workflow for Fragment Linking:

  • Identify Adjacent Fragments: Use X-ray crystallography or NMR to identify two fragments that bind in close proximity.

  • Linker Design: Design a chemical linker that connects the two fragments with the correct geometry and length.

  • Synthesis: Synthesize the linked compound.

  • Screening and Evaluation: Test the linked compound for binding affinity.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 4-Chloro-6,7-difluoroquinoline-3-carboxamide
PropertyValueGuideline ("Rule of Three")
Molecular Weight~244.6 g/mol < 300 Da
cLogP~2.5≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds1≤ 3

Note: These values are estimated and should be experimentally determined.

Diagrams

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., X-ray, NMR, SPR) Hit_ID Hit Identification (4-Chloro-6,7-difluoroquinoline-3-carboxamide) Screening->Hit_ID Validation Biophysical Validation (Confirm Binding) Hit_ID->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure SBDD Structure-Based Design (Growing, Linking) Structure->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow of a Fragment-Based Drug Design campaign.

Hit_Optimization_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking Fragment_Hit Fragment Hit (e.g., 4-Chloro-6,7-difluoroquinoline-3-carboxamide) Grow_Vector Identify Growth Vector Fragment_Hit->Grow_Vector Linker_Design Design Linker Fragment_Hit->Linker_Design Synthesize_Analogs Synthesize Analogs Grow_Vector->Synthesize_Analogs Improved_Potency_1 Improved Potency Synthesize_Analogs->Improved_Potency_1 Fragment_2 Second Fragment Hit Fragment_2->Linker_Design Synthesize_Linked Synthesize Linked Compound Linker_Design->Synthesize_Linked Improved_Potency_2 Improved Potency Synthesize_Linked->Improved_Potency_2

Caption: Key strategies for hit-to-lead optimization in FBDD.

Conclusion

4-Chloro-6,7-difluoroquinoline-3-carboxamide represents a promising starting point for FBDD campaigns targeting a range of protein families. Its desirable fragment-like properties, coupled with the synthetic tractability of the quinoline scaffold, make it an attractive candidate for hit-finding efforts. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this and similar fragments in their drug discovery programs. Successful application of these methodologies, integrating biophysical screening with structure-guided design, can significantly accelerate the identification of novel, high-quality lead compounds.

References

  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Research and Drug Development, 5(2), 1-5.
  • de la Torre, B. G., & Albericio, F. (2018). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Pharmaceuticals, 11(4), 118.
  • Al-Suwaidan, I. A., et al. (2019). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Medicinal Chemistry Research, 28(10), 1736-1746.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ChemistrySelect, 7(33), e202202639.
  • Renslo, A. R. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 55-59.
  • Erlanson, D. A. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 187-205.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Opinion in Structural Biology, 22(5), 643-650.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Sun, D., et al. (2022). Fragment-informed SAR: rational construction of quinoline derivatives as dual AChE/BChE inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • Zhang, Z., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • Al-Warhi, T., et al. (2020). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 25(25), 5988.
  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach, 138, 130-133.
  • de Vlieger, D., & Uitdehaag, J. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4253.
  • Zhang, Z., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Omega, 8(51), 48877-48888.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Johansson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org.
  • American Chemical Society. (2023). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society.
  • Sun, D., et al. (2025). Validating Fragment-Based Drug Design: Rational Construction of Quinoline Derivatives as Dual Ache/Bche Inhibitors.
  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • bioRxiv. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • MDPI. (2023). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][7]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies.

  • National Institutes of Health. (2022).
  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance.
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  • Frontiers. (2018).
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Technical Notes & Optimization

Troubleshooting

Stability testing of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in biological media

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in various biolo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in various biological media. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reliable stability data.

Introduction: Why Stability Matters

The stability of a drug candidate in biological matrices is a critical parameter in drug discovery and development.[1][2] It influences the compound's pharmacokinetic profile, efficacy, and safety.[1][3] Instability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering the development of a promising therapeutic agent.[2] Understanding the stability of 4-Chloro-6,7-difluoroquinoline-3-carboxamide is essential for interpreting in vitro and in vivo data accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in biological media?

Based on its chemical structure, a halo-quinoline carboxamide, the primary stability concerns are:

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis by esterases and other hydrolases present in plasma and other biological fluids.[4]

  • Metabolism by Liver Enzymes: The quinoline core can be metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to oxidation, hydroxylation, or other modifications.[5][6][7]

  • Chemical Instability: Factors such as pH and light can influence the chemical stability of quinoline derivatives.[8][9][10][11] For instance, fluoroquinolones can undergo photodegradation.[8][12][13]

Q2: Which biological matrices should I use for stability testing?

The choice of biological matrix depends on the intended application and the stage of drug development. Common matrices include:

  • Plasma: To assess stability in circulation.[4][14][15]

  • Liver Microsomes: To evaluate metabolic stability by Phase I enzymes (CYPs).[5][6][16][17][18][19][20]

  • Hepatocytes: To assess both Phase I and Phase II metabolism.[5]

  • S9 Fraction: Contains both microsomal and cytosolic enzymes.[17]

  • Whole Blood: To account for potential degradation by enzymes in red blood cells.

Q3: How can I differentiate between chemical instability and enzymatic degradation?

To distinguish between these two processes, include the following controls in your experiments:

  • Heat-inactivated matrix: Heating the biological matrix (e.g., plasma or microsomes) denatures the enzymes.[17] If the compound is stable in the heat-inactivated matrix but degrades in the active matrix, the degradation is likely enzymatic.

  • Buffer control: Incubating the compound in a buffer at the same pH and temperature as the biological matrix will reveal any inherent chemical instability under those conditions.

  • NADPH-deficient microsomes: For microsomal stability assays, running a control without the cofactor NADPH will show non-CYP mediated degradation.[6][16][17][20]

Q4: What are the optimal storage conditions for samples containing 4-Chloro-6,7-difluoroquinoline-3-carboxamide?

Proper sample storage is crucial to prevent ex vivo degradation.[21] General recommendations include:

  • Low Temperature: Store samples at -80°C to minimize enzymatic activity and chemical degradation.[22]

  • Light Protection: Protect samples from light, as quinoline derivatives can be light-sensitive.[8][12][13]

  • pH Control: Ensure the pH of the matrix is stable, as pH can affect the stability of the compound.[9][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent pipetting- Inhomogeneous sample/matrix- Temperature fluctuations during incubation- Issues with the analytical method (e.g., LC-MS/MS)- Use calibrated pipettes and proper technique.- Ensure the matrix is thoroughly mixed before aliquoting.- Use a calibrated incubator with stable temperature control.- Validate the analytical method for precision and accuracy.
Poor recovery of the parent compound - Adsorption to plasticware- Inefficient extraction- Significant degradation during sample processing- Use low-binding plates and tubes.- Optimize the extraction solvent and procedure.[23] Consider different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) or solid-phase extraction.- Keep samples on ice during processing and minimize the time between collection and analysis.
Unexpected peaks in the chromatogram - Contamination- Degradation products or metabolites- Matrix effects- Use high-purity solvents and reagents.- Analyze the mass of the unexpected peaks to identify potential metabolites or degradation products.- Optimize the chromatographic method to separate the analyte from interfering matrix components.[23]
Rapid degradation in control samples (e.g., t=0) - Instability in the stock solution- Rapid degradation upon contact with the matrix- Assess the stability of the stock solution in the solvent used.- Prepare samples at a lower temperature (e.g., on ice) and immediately stop the reaction for the t=0 time point.

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a method to assess the stability of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in plasma.[4][14][15]

Materials:

  • 4-Chloro-6,7-difluoroquinoline-3-carboxamide

  • Pooled plasma (from the species of interest, e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates (low-binding)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in PBS to a suitable working concentration (e.g., 100 µM).

  • Incubation:

    • Pre-warm the plasma and PBS to 37°C.

    • In a 96-well plate, add the test compound working solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be less than 1%).[4]

    • Incubate the plate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.[14]

  • Reaction Termination: Immediately stop the reaction by adding 3-4 volumes of cold ACN with the internal standard to the aliquots.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the plasma proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.[24][25][26][27]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the half-life (t½).

Protocol 2: Liver Microsomal Stability Assay

This protocol is designed to evaluate the metabolic stability of the compound by liver microsomal enzymes.[6][16][19][20]

Materials:

  • 4-Chloro-6,7-difluoroquinoline-3-carboxamide

  • Pooled liver microsomes (from the species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Compound Stock and Working Solutions: As described in the plasma stability protocol.

  • Incubation Mixture Preparation:

    • Prepare a microsomal incubation mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final concentration).

    • Add the test compound working solution to the microsomal mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[20]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Reaction Termination: Stop the reaction by adding cold ACN with an internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

  • Data Analysis: Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizations

Experimental Workflow for Plasma Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in PBS stock->working mix Mix Working Solution with Plasma (1 µM final) working->mix plasma Pre-warm Plasma to 37°C plasma->mix incubate Incubate at 37°C mix->incubate timepoint Aliquot at Time Points (0, 15, 30, 60, 120 min) incubate->timepoint terminate Add Cold ACN with Internal Standard timepoint->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for the plasma stability assay.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 4-Chloro-6,7-difluoroquinoline-3-carboxamide based on its chemical structure and known metabolic reactions of similar compounds.[7][8]

G cluster_hydrolysis Hydrolysis cluster_metabolism Metabolism (CYP-mediated) parent 4-Chloro-6,7-difluoroquinoline-3-carboxamide hydrolyzed 4-Chloro-6,7-difluoroquinoline-3-carboxylic acid parent->hydrolyzed Amidase hydroxylated Hydroxylated Metabolite parent->hydroxylated Oxidation dehalogenated Dechlorinated Metabolite parent->dehalogenated Reductive dehalogenation

Caption: Potential degradation pathways.

References

  • ChemHelpASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Shoji, N., Nakagawa, K., Asai, A., Fujita, I., Hashiura, A., Nakajima, Y., Oikawa, S., & Miyazawa, T. (2010). LC-MS/MS analysis of carboxymethylated and carboxyethylated phosphatidylethanolamines in human erythrocytes and blood plasma. Journal of Lipid Research, 51(7), 1996–2005. [Link]

  • El-Behery, M., El-Kafrawy, P., & El-Zeiny, M. (2020). A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness. Future Journal of Pharmaceutical Sciences, 6(1), 1-10. [Link]

  • BDO. (2022). Regulatory Stability Considerations for Biological Products. BDO USA. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

  • Klementová, Š., Křížková, S., & Grabic, R. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 28(44), 62961–62973. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]

  • Kumar, L., & Singh, S. (2013). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. Journal of Pharmaceutical Analysis, 3(5), 333-339. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Fiori, J., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Bioorganic & Medicinal Chemistry Letters, 90, 129409. [Link]

  • Sharma, R., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15. [Link]

  • ResearchGate. (2022). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Schneider, T., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1365-1375. [Link]

  • European Medicines Agency. (1995). ICH Q5C Stability Testing of Biotechnological/Biological Products. [Link]

  • ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Pharmuni. (2024). Drug Stability Explained: Meaning, Types, Shelf Life Insights 2026. [Link]

  • SciSpace. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. [Link]

  • Deuschle, U., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1889-1903. [Link]

  • ResearchGate. (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • ResearchGate. (2003). Recent Issues in Stability Study. [Link]

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • MDPI. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-1173. [Link]

  • ThaiJo. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. [Link]

  • FDA. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaceutical Technology. (2019). Key Considerations in Stability Testing. [Link]

  • LCGC International. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. [Link]

  • Shimada, J., et al. (1994). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 38(3), 634-636. [Link]

  • National Institutes of Health. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide and Established Kinase Inhibitors

Introduction: The Privileged Quinoline Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][2] Within the vast chemical space of kinase inhibitors, the quinoline core has emerged as a "privileged scaffold" due to its versatile pharmacological potential and ability to form key interactions within the ATP-binding pocket of kinases.[3] The incorporation of a carboxamide linkage into the quinoline framework has proven to be a highly effective strategy for enhancing anticancer potency.[3]

This guide provides an in-depth comparison of 4-Chloro-6,7-difluoroquinoline-3-carboxamide, a representative of the quinoline-3-carboxamide class, with well-established, FDA-approved kinase inhibitors. We will explore its potential mechanism of action, compare its structural features to successful drugs, and provide detailed, validated experimental protocols for researchers to assess its inhibitory activity in their own laboratories. Our objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and optimization of novel kinase inhibitors based on this promising scaffold.

The Quinoline-3-Carboxamide Moiety: A Potent Hinge-Binding Motif

The efficacy of many quinoline-based kinase inhibitors stems from the ability of the quinoline nitrogen to act as a hydrogen bond acceptor, anchoring the molecule to the "hinge region" of the kinase active site. This region connects the N- and C-terminal lobes of the kinase domain and is crucial for ATP binding. By occupying this space, these compounds act as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates.[4]

Specifically, quinoline-3-carboxamides have been identified as a class of small molecules known to inhibit the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key DNA damage response (DDR) kinases such as ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[4] The strategic placement of the carboxamide group at the 3-position allows for additional interactions that can enhance both potency and selectivity. The chloro and difluoro substitutions on the quinoline ring of 4-Chloro-6,7-difluoroquinoline-3-carboxamide are intended to modulate the molecule's electronic properties and its ability to fit into specific hydrophobic pockets within the kinase active site, potentially improving its drug-like properties.

Comparative Analysis: Structural and Functional Parallels with Approved Drugs

To contextualize the potential of 4-Chloro-6,7-difluoroquinoline-3-carboxamide, we compare it with two FDA-approved kinase inhibitors that also feature a quinoline core: Cabozantinib and Neratinib. This comparison highlights how modifications to the quinoline scaffold can lead to distinct target profiles and clinical applications.

Feature4-Chloro-6,7-difluoroquinoline-3-carboxamideCabozantinib (COMETRIQ®)Neratinib (NERLYNX®)
Core Scaffold Quinoline-3-carboxamideQuinoline-6-yloxyQuinoline-3-carbonitrile
Primary Targets Potentially PIKK family (ATM, ATR), other RTKs[4]VEGFR2, MET, RET, KIT, AXL, FLT3EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)
Mechanism ATP-Competitive (predicted)ATP-Competitive, Multi-kinase InhibitorCovalent, Irreversible Inhibitor
Key Structural Feature Chloro and difluoro substitutions for potential hydrophobic interactions.Cyclopropane-1,1-dicarboxamide side chain for solubility and potency.A Michael acceptor for covalent bond formation with a cysteine residue in the target kinase.
Clinical Indication InvestigationalMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular CarcinomaHER2-positive Breast Cancer

This table provides a high-level comparison. The specific activity of 4-Chloro-6,7-difluoroquinoline-3-carboxamide would require experimental validation.

The comparison reveals the versatility of the quinoline scaffold. While all three compounds are ATP-competitive or target the ATP-binding site, subtle changes in substituents and functional groups at different positions on the ring dramatically alter their target specificity and mechanism of action. Cabozantinib is a multi-kinase inhibitor targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and metastasis, while Neratinib is a covalent inhibitor specifically targeting the ErbB family of receptors.[5] 4-Chloro-6,7-difluoroquinoline-3-carboxamide, based on its scaffold class, is predicted to engage different kinase families, such as the PIKKs, highlighting a distinct therapeutic potential.[4]

Signaling Pathway Context: Targeting Receptor Tyrosine Kinases

Many successful quinoline-based inhibitors, like Cabozantinib, function by disrupting the signaling cascades initiated by Receptor Tyrosine Kinases (RTKs).[6] These receptors play a crucial role in cell proliferation, survival, and angiogenesis.[6] The diagram below illustrates a simplified RTK signaling pathway and highlights the point of intervention for ATP-competitive inhibitors.

RTK_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm Ligand Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR2, MET) Ligand->RTK Ligand Binding & Dimerization ADP ADP RTK->ADP Phosphorylates Substrate PI3K PI3K RTK->PI3K Activates MAPK MAPK Pathway RTK->MAPK Activates ATP ATP ATP->RTK Inhibitor 4-Chloro-6,7-difluoroquinoline-3-carboxamide (ATP-Competitive Inhibitor) Inhibitor->RTK Blocks ATP Binding Akt Akt PI3K->Akt Downstream Proliferation, Angiogenesis, Survival, Metastasis Akt->Downstream MAPK->Downstream

Caption: Simplified RTK signaling pathway and point of inhibition.

Experimental Validation: A Framework for Inhibitor Characterization

To rigorously assess the kinase inhibitory potential of a novel compound like 4-Chloro-6,7-difluoroquinoline-3-carboxamide, a multi-step experimental approach is required. This workflow ensures that data is robust, reproducible, and provides a clear rationale for subsequent development.

Kinase_Inhibitor_Workflow A Step 1: In Vitro Biochemical Assay B Determine IC50 Value (Potency) A->B C Step 2: Kinome Selectivity Profiling B->C If Potent D Assess Off-Target Effects (Selectivity) C->D E Step 3: Cell-Based Assays D->E If Selective F Measure Cellular Potency (e.g., Anti-proliferative EC50) E->F G Confirm Target Engagement (e.g., Western Blot for p-Substrate) F->G H Step 4: In Vivo Efficacy Studies G->H If Active in Cells

Caption: A logical workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a widely used method in high-throughput screening due to its sensitivity and robustness.[7]

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is set near the Michaelis constant (Km) of the kinase for ATP.[8] This is critical because a high, non-physiological concentration of ATP can make it difficult for an ATP-competitive inhibitor to bind, leading to an artificially high (less potent) IC50 value.[9] Using Km-level ATP ensures that the assay is sensitive to competitive inhibitors and that the resulting IC50 values are more comparable across different studies.

  • Enzyme Linearity: The reaction is run under conditions where enzyme activity is linear with respect to time and enzyme concentration. This ensures that the measured ADP production is directly proportional to the kinase's catalytic rate and is not limited by substrate depletion or product inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mM EDTA).

    • Prepare a 2X solution of the kinase of interest (e.g., ATM, VEGFR2) in kinase buffer.

    • Prepare a 2X solution of the appropriate substrate peptide in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2x the reported Km for the target kinase.

    • Serially dilute 4-Chloro-6,7-difluoroquinoline-3-carboxamide in 100% DMSO, and then prepare intermediate dilutions in kinase buffer to create a 4X stock of each desired final concentration.

  • Kinase Reaction:

    • In a 384-well white assay plate, add 5 µL of the 4X compound dilution or vehicle (DMSO) control.

    • Add 10 µL of the 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the enzyme.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the effect of the kinase inhibitor in a more physiologically relevant cellular context.[10]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. For a putative anti-cancer agent, a cancer cell line known to be dependent on the target kinase pathway (a phenomenon known as "oncogene addiction") should be used. For example, if targeting VEGFR2, a human umbilical vein endothelial cell (HUVEC) line would be appropriate to assess anti-angiogenic effects.

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium provides growth factors that activate kinase signaling pathways. The assay is typically run in complete medium to assess the inhibitor's ability to block this stimulated proliferation.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture the chosen cell line (e.g., HCT116 for a general cancer screen) in appropriate growth medium (e.g., McCoy's 5A with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of 4-Chloro-6,7-difluoroquinoline-3-carboxamide in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate the plate for 1-4 hours at 37°C in the incubator. The MTS reagent is bioreduced by viable cells into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 (half-maximal effective concentration) value.

Conclusion and Future Directions

The 4-Chloro-6,7-difluoroquinoline-3-carboxamide structure represents a promising starting point for the development of novel kinase inhibitors. Its core scaffold is well-precedented in its ability to effectively target the ATP-binding site of various kinases, particularly those in the PIKK family.[4] The comparative analysis with successful drugs like Cabozantinib and Neratinib underscores the chemical tractability of the quinoline scaffold and its potential for generating diverse inhibitor profiles.

The provided experimental protocols offer a robust, self-validating framework for any research team to begin characterizing this or similar compounds. The logical progression from biochemical potency (IC50) to cellular efficacy (EC50) is a foundational workflow in modern drug discovery.[11]

Future work should focus on a broad kinome-wide selectivity screen to identify the primary kinase targets of 4-Chloro-6,7-difluoroquinoline-3-carboxamide and to uncover any potential off-target activities. Subsequent structure-activity relationship (SAR) studies, guided by co-crystal structures or molecular modeling, will be essential to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential preclinical and clinical development.

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. (2026, January 10).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020, February 19). RSC Publishing.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). MDPI.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023, September 7). PubMed Central.

Sources

Comparative

A Guide to the Experimental Cross-Validation of 4-Chloro-6,7-difluoroquinoline-3-carboxamide: A Framework for Novel Kinase Inhibitor Discovery

This guide provides a comprehensive framework for the synthesis, characterization, and experimental validation of the novel compound 4-Chloro-6,7-difluoroquinoline-3-carboxamide. As a member of the quinoline carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and experimental validation of the novel compound 4-Chloro-6,7-difluoroquinoline-3-carboxamide. As a member of the quinoline carboxamide class of molecules, this compound holds potential as a targeted therapeutic, likely a kinase inhibitor, for applications in oncology and other disease areas.[1] While specific experimental data for this exact molecule is not yet prevalent in public literature, this guide will establish a robust, scientifically-grounded pathway for its evaluation. We will cross-validate our proposed experimental outcomes against published data from structurally related and well-characterized analogs, thereby providing a predictive benchmark for performance and a logical roadmap for its development.

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] The addition of a carboxamide group, particularly at the 3-position, has been shown to be a successful strategy for developing potent inhibitors of various protein kinases.[1][3] The specific substitutions on the target molecule—a chlorine atom at the 4-position and two fluorine atoms at the 6 and 7-positions—are anticipated to modulate its potency, selectivity, and pharmacokinetic properties. Fluorine substitutions, in particular, are a common strategy in modern drug design to enhance metabolic stability and binding affinity.

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the necessary steps to take a novel compound like 4-Chloro-6,7-difluoroquinoline-3-carboxamide from initial synthesis to preliminary biological validation.

Part 1: Proposed Synthesis and Structural Verification

A critical first step in the evaluation of any novel compound is a reliable synthetic route and rigorous confirmation of its chemical structure and purity. The proposed synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide is based on established methodologies for similar quinoline derivatives.[4][5]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a suitably substituted aniline. A plausible route would involve the cyclization of an aniline precursor with a malonic acid derivative to form the quinolone core, followed by chlorination and amidation.

Synthetic_Pathway A 3,4-Difluoroaniline C Cyclization (Gould-Jacobs reaction) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp. E Chlorination (POCl3) D->E F Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate E->F G Amidation (NH3 or NH4OH) F->G H 4-Chloro-6,7-difluoroquinoline-3-carboxamide G->H

Caption: Proposed synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. 3,4-Difluoroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. The mixture is heated, typically in a high-boiling point solvent like diphenyl ether, to facilitate the Gould-Jacobs cyclization. The intermediate aniline derivative is formed first, which then cyclizes at elevated temperatures.

  • Step 2: Synthesis of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate. The product from Step 1 is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to convert the 4-hydroxy group to a 4-chloro group.[6]

  • Step 3: Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carboxamide. The ethyl ester from Step 2 is converted to the primary amide by treatment with ammonia, typically by bubbling ammonia gas through a solution of the ester in a suitable solvent or by heating with aqueous or alcoholic ammonia in a sealed vessel.

Structural and Purity Verification

Cross-validation of the final compound's identity and purity is paramount. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure. The number of signals, their chemical shifts, splitting patterns, and integrations must be consistent with the target molecule.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and provide the exact mass of the compound, which should match the calculated molecular weight (C₁₀H₅ClF₂N₂O).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, ideally coupled with a mass spectrometer (LC-MS), should be used to determine the purity of the final compound. Purity should typically be >95% for use in biological assays.

Part 2: A Phased Approach to Biological Cross-Validation

With the synthesized and verified compound in hand, the next stage is to systematically characterize its biological activity. This is best approached in phases, starting with broad screening and moving towards more specific, hypothesis-driven experiments.

Phase 1: Target Discovery and Initial Efficacy Screening

The primary goal of this phase is to identify the compound's likely biological targets and assess its general efficacy, typically as an antiproliferative agent given its structural class.

Phase1_Workflow start Synthesized Compound (>95% Purity) kinase_screen Broad Kinase Panel Screen (e.g., 400+ kinases) start->kinase_screen cell_screen Antiproliferative Screen (e.g., NCI-60 or similar panel) start->cell_screen data_analysis Data Analysis: Identify Potent Hits (IC50 or % Inhibition) kinase_screen->data_analysis cell_screen->data_analysis comparator_analysis Cross-Validation: Compare potency and spectrum to known analogs data_analysis->comparator_analysis decision Proceed to Phase 2? comparator_analysis->decision

Caption: Workflow for Phase 1 biological screening and validation.

2.1. Experimental Plan: Kinase and Cell Line Screening

  • Kinase Panel Screening: The compound should be screened at a fixed concentration (e.g., 1 or 10 µM) against a large, commercially available panel of protein kinases. This will provide a "fingerprint" of its kinase inhibitory activity and identify the most likely primary targets.

  • Antiproliferative Assays: A standard cytotoxicity assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, should be performed. The compound should be tested against a diverse panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) to determine its spectrum of activity.

2.2. Cross-Validation with Comparator Compounds

The results from these initial screens are most meaningful when compared to existing data for structurally similar compounds. This cross-validation helps to ascertain whether the novel compound's performance is within an expected range and whether the difluoro-substitution has conferred any advantageous properties.

Table 1: Comparative Antiproliferative Activity of Quinolone/Quinoline Carboxamide Analogs

Compound/AnalogCell LineIC₅₀ (µM)Key Structural FeaturesReference
Lenvatinib HUVEC (VEGFR2)0.00484-phenoxy-7-methoxy-6-carboxamide[7]
Cabozantinib HUVEC (VEGFR2)0.00084-phenoxy-7-methoxy-6-carboxamide[8]
N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide Breast, ColonNot specified7-chloro, 4-hydroxy, N-substituted[9]
Quinoline-4-carboxamide Derivative (DDD107498) P. falciparum 3D70.00124-carboxamide, complex side chain[10]
6-Chloro-quinoline-4-carboxylic acid derivative MCF-7 (Breast)Potent (% reduction)6-chloro, 4-carboxylic acid[11]

This table is a representative summary. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.

The expectation for 4-Chloro-6,7-difluoroquinoline-3-carboxamide would be potent, sub-micromolar activity against certain cancer cell lines, potentially those driven by kinases identified in the panel screen. The specific pattern of activity against different cell lines will provide clues to its mechanism of action.

Phase 2: Target Validation and Mechanism of Action

Once primary targets are identified, this phase focuses on confirming target engagement in a cellular context and elucidating the downstream consequences.

2.3. Experimental Plan: Target Validation

  • IC₅₀ Determination: Full dose-response curves should be generated for the top kinase "hits" from the initial screen to determine precise IC₅₀ values.

  • Cellular Target Engagement: A technique like Western Blotting is crucial. Cells should be treated with the compound, and lysates should be probed with antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates. A successful inhibitor will reduce this phosphorylation in a dose-dependent manner.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) TargetKinase Target Kinase RTK->TargetKinase activates Downstream1 Substrate 1 TargetKinase->Downstream1 phosphorylates Downstream2 Substrate 2 Downstream1->Downstream2 Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream2->Transcription Compound 4-Chloro-6,7-difluoro- quinoline-3-carboxamide Compound->TargetKinase INHIBITS GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical signaling pathway inhibited by the target compound.

Phase 3: Preliminary Pharmacokinetic and Safety Profiling

A potent compound is only useful if it has acceptable drug-like properties. This phase provides an early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its safety profile.

2.4. Experimental Plan: In Vitro ADME/Tox

  • Metabolic Stability: The compound's stability is assessed by incubating it with liver microsomes. The rate of disappearance of the compound over time is measured by LC-MS. A longer half-life suggests better metabolic stability.

  • Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive intestinal absorption.

  • Solubility: Thermodynamic or kinetic solubility assays are performed to ensure the compound can be formulated effectively.

  • Cytotoxicity in Normal Cells: The compound should be tested against a non-cancerous cell line (e.g., human fibroblasts) to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

2.5. Cross-Validation with Comparator ADME Profiles

Table 2: Representative Pharmacokinetic and Physicochemical Properties of Quinolone Analogs

PropertyChloroquinolone Carboxamide AnalogQuinoline-4-carboxamide AnalogDesired Outcome for Target CompoundReference
Oral Bioavailability Predicted to be goodExcellent in vivo efficacyGood oral absorption[7]
BBB Penetration Predicted to be highNot specifiedDependent on therapeutic target[7]
Metabolic Stability Not specifiedOptimized from poor to goodHigh (low clearance)[10]
Aqueous Solubility Not specifiedOptimized from poor to >100 µMHigh (>50 µM)[10]
Toxicity Profile Predicted to be low>100-fold selectivity vs. human cellsLow toxicity to non-cancerous cells[7][10]

The difluoro substitutions on our target compound are expected to increase metabolic stability and potentially improve cell permeability compared to non-fluorinated analogs. Cross-validation against these parameters will be key to understanding its potential as a drug candidate.

Conclusion

The successful development of a novel therapeutic agent like 4-Chloro-6,7-difluoroquinoline-3-carboxamide hinges on a systematic and rigorous process of experimental validation. While direct published data for this specific molecule is scarce, a clear path for its evaluation can be charted by leveraging established methodologies and by constantly cross-validating its performance against known analogs within the potent quinoline carboxamide class.

This guide outlines a comprehensive framework encompassing synthesis, structural verification, phased biological screening, and preliminary ADME/Tox profiling. By following this logical progression—identifying primary targets, confirming the mechanism of action, and assessing drug-like properties—researchers can efficiently determine the therapeutic potential of this promising compound. The comparative data provided serves as an essential benchmark, allowing for an informed, evidence-based assessment at each stage of the discovery process.

References

  • Google Patents. (n.d.). US5633262A - Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • ResearchGate. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Retrieved January 28, 2026, from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved January 28, 2026, from [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 28, 2026, from [Link]

  • PubMed. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2014). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. Retrieved January 28, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6,7-difluoroquinoline-3-carboxamide

Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, halogenated quinolines such as 4-Chloro-6,7-difluoroquinoline-3-carboxamide represent a class of molecules w...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, halogenated quinolines such as 4-Chloro-6,7-difluoroquinoline-3-carboxamide represent a class of molecules with significant biological activity and, consequently, require meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6,7-difluoroquinoline-3-carboxamide, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management process.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on analogous compounds, 4-Chloro-6,7-difluoroquinoline-3-carboxamide is anticipated to exhibit the following hazards[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Given these potential hazards, a comprehensive risk assessment should be conducted before any disposal procedure is initiated. This assessment should consider the quantity of waste, the potential for exposure, and the available control measures.

Table 1: Hazard Profile of Structurally Similar Quinolone Derivatives

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)[1]
Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling any potentially hazardous chemical. The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.

Essential PPE for handling 4-Chloro-6,7-difluoroquinoline-3-carboxamide includes:

  • Eye and Face Protection: Chemical safety glasses or goggles are mandatory. A face shield should be worn if there is a risk of splashing[1].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. It is advisable to double-glove for added protection[3].

  • Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin contact[1][3].

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary[1][3].

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space[1].

  • Control and Contain: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[1].

  • Neutralization (if applicable): While specific neutralization procedures for this compound are not documented, for many chemical spills, neutralization can be a key step. However, this should only be attempted by trained personnel with knowledge of the chemical's reactivity.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water[4].

  • Waste Collection: All contaminated materials, including absorbent pads, PPE, and cleaning supplies, must be collected and placed in a designated hazardous waste container[1].

Disposal Procedures: A Step-by-Step Guide

The disposal of 4-Chloro-6,7-difluoroquinoline-3-carboxamide must adhere to all local, state, and federal regulations. The overarching principle is that this compound should be treated as hazardous waste.

Waste Segregation and Collection:

  • Designate a Waste Stream: Establish a specific, clearly labeled hazardous waste container for 4-Chloro-6,7-difluoroquinoline-3-carboxamide and any materials contaminated with it.

  • Solid Waste: Collect solid waste, including unused compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, in a durable, sealed container. Avoid generating dust[1].

  • Liquid Waste: Collect liquid waste, such as solutions containing the compound or rinsates from cleaning contaminated glassware, in a separate, leak-proof container. Ensure the container is chemically compatible with the solvents used[5].

  • Empty Containers: Any container that has held 4-Chloro-6,7-difluoroquinoline-3-carboxamide should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but local regulations should be confirmed[6].

Labeling and Storage:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (4-Chloro-6,7-difluoroquinoline-3-carboxamide), and the specific hazards (e.g., "Toxic," "Irritant")[5].

  • Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of spills[5].

Final Disposal:

  • Professional Disposal Service: The ultimate disposal of 4-Chloro-6,7-difluoroquinoline-3-carboxamide must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage the transportation, treatment, and disposal of chemical waste in compliance with all regulatory requirements.

  • Regulatory Framework: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. Researchers must ensure that their disposal practices are in full compliance with these regulations.

Diagram 1: Decision-Making Workflow for Disposal

A Waste Generation (4-Chloro-6,7-difluoroquinoline-3-carboxamide) B Characterize Waste (Solid vs. Liquid) A->B C Solid Waste Collection (Sealed, Labeled Container) B->C Solid D Liquid Waste Collection (Leak-proof, Labeled Container) B->D Liquid F Segregate and Store (Designated Hazardous Waste Area) C->F D->F E Contaminated Materials (PPE, Spill Debris) E->C G Arrange for Pickup by Licensed Disposal Vendor F->G H Final Disposition (Incineration/Landfill) G->H

Caption: Disposal workflow for 4-Chloro-6,7-difluoroquinoline-3-carboxamide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Chloro-6,7-difluoroquinoline-3-carboxamide is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By adhering to the principles of hazard identification, utilizing appropriate personal protective equipment, implementing effective spill management, and following a meticulous disposal protocol, researchers can ensure the safety of themselves and their colleagues while protecting the environment. The causality behind these stringent measures lies in the potential for harm that this and similar chemical compounds possess. A self-validating system of waste management, as described in this guide, is the most effective way to mitigate these risks and maintain a culture of safety in the laboratory.

References

  • Apollo Scientific. (n.d.).
  • ChemicalBook. (2023, December 7).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide.
  • Sigma-Aldrich. (2025, September 13).
  • TCI Chemicals. (2025, October 16).
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Quinoline.
  • U.S. Environmental Protection Agency. (n.d.). Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (2024, April 9).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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